molecular formula C14H13N7O3S3 B3006026 N-(4-amino-2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide CAS No. 868225-79-0

N-(4-amino-2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

Cat. No.: B3006026
CAS No.: 868225-79-0
M. Wt: 423.48
InChI Key: ZVTIXPWTUZKYPU-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H13N7O3S3 and its molecular weight is 423.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

In exploring the chemistry related to compounds structurally similar to N-(4-amino-2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide, researchers have developed various synthetic pathways and transformations. One study elaborated on novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes, leading to the synthesis of derivatives of thieno[2,3-d]pyrimidin-4(3H)-one and thieno[2,3-d][1,3]oxazin-4-one, showcasing the chemical versatility of thiophene derivatives in heterocyclic synthesis (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Another research avenue focused on the heterocyclic synthesis with thiophene-2-carboxamide, leading to the production of new antibiotic and antibacterial drugs. This demonstrates the potential medicinal chemistry applications of such compounds (Ahmed, 2007).

Biological Activity

The therapeutic effects of 1,3,4-thiadiazole derivatives have been extensively studied, with applications ranging from antibacterial and anticancer agents to anti-inflammatory and antidepressant treatments. This highlights the significant potential of compounds like this compound in various therapeutic areas (Ameen & Qasir, 2017).

Antimicrobial and Anti-inflammatory Applications

Compounds synthesized from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown significant anti-inflammatory and analgesic activities. Such findings suggest the relevance of structurally related compounds in developing new therapeutic agents with anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Studies

Detailed antimicrobial studies on 2-amino-5-mercapto-1,3,4-thiadiazole derivatives reveal their potential as antibacterial and antifungal agents. This underscores the significance of thiadiazole derivatives in the development of new antimicrobial therapies, highlighting a crucial area of research for compounds with similar structural features (Ameen & Qasir, 2017).

Properties

IUPAC Name

N-[4-amino-2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O3S3/c1-6-20-21-14(27-6)16-8(22)5-26-13-18-10(15)9(12(24)19-13)17-11(23)7-3-2-4-25-7/h2-4H,5H2,1H3,(H,17,23)(H,16,21,22)(H3,15,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTIXPWTUZKYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.